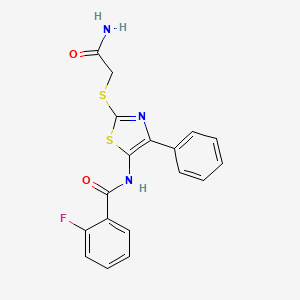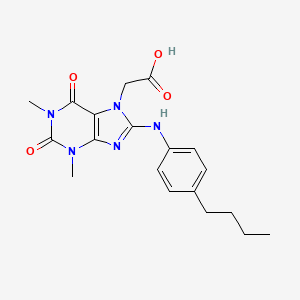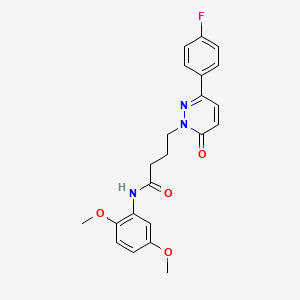
(Z)-3-phenyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
Overview
Description
“(Z)-3-phenyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide” is a chemical compound that contains a pyrimidine ring. Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives possess promising anticancer activity . These derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of “this compound” is likely to contain a pyrimidine ring and a piperazine ring, as suggested by its name. Pyrimidine ring and its fused derivatives have been studied for their diverse biological potential .Mechanism of Action
Target of Action
The compound, also known as (Z)-3-phenyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, primarily targets Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of downstream signaling pathways that are crucial for cell growth and survival .
Biochemical Pathways
The inhibition of PKB affects several downstream pathways. For instance, it can inhibit the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This can lead to reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by the compound can lead to a decrease in cell proliferation and survival, making it a potential antitumor agent . Representative compounds have been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-3-phenyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide in lab experiments include its potent inhibitory activity against a range of enzymes, as well as its diverse biochemical and physiological effects. However, limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
For research on (Z)-3-phenyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide include investigating its potential as an anti-tumor agent in clinical trials, as well as exploring its potential applications in the treatment of other diseases, such as inflammation and angiogenesis. Further research is also needed to fully understand its mechanisms of action and potential limitations.
Scientific Research Applications
The potential applications of (Z)-3-phenyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide in scientific research are vast. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases and carbonic anhydrases. It has also been investigated for its potential as an anti-tumor agent, with promising results in preclinical studies.
properties
IUPAC Name |
(Z)-3-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c25-18(8-7-17-5-2-1-3-6-17)20-11-16-28(26,27)24-14-12-23(13-15-24)19-21-9-4-10-22-19/h1-10H,11-16H2,(H,20,25)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEMVIXEEOBBGX-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413305.png)
![2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413309.png)

![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B3413327.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[3-(4-methoxyphenyl)propanoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3413343.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B3413354.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3413386.png)
![(4-butoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413394.png)
![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413406.png)